N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide
Overview
Description
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an azepane ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Formation of the prop-1-en-2-yl linkage: This can be done through aldol condensation or similar reactions.
Attachment of the benzamide group: This final step usually involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane and pyridine rings may facilitate binding to specific sites, while the benzamide group can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-[(1E,3E)-3-(phenylimino)prop-1-en-1-yl]aniline: This compound has a similar structure but lacks the azepane ring.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar prop-1-en-2-yl linkage but different aromatic rings.
Uniqueness
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the azepane ring, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-8-10-19(11-9-17)21(26)24-20(15-18-7-6-12-23-16-18)22(27)25-13-4-2-3-5-14-25/h6-12,15-16H,2-5,13-14H2,1H3,(H,24,26)/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVCEHKTPDXRS-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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